(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core functionalized with a Z-configured allyl group at position 3 and a pyrazole-derived benzylidene moiety at position 3. Thiazolidinones are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The synthesis of such compounds typically involves condensation reactions between functionalized pyrazole aldehydes and thiazolidinone precursors. For example, describes a similar synthesis route for (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone derivatives using lithium bis(trimethylsilyl)amide in THF under inert conditions . The allyl substituent in the target compound may influence solubility and metabolic stability compared to bulkier alkyl or aromatic substituents .
Properties
CAS No. |
623935-67-1 |
|---|---|
Molecular Formula |
C24H21N3O3S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-12-26-23(28)21(32-24(26)31)14-17-15-27(18-8-6-5-7-9-18)25-22(17)16-10-11-19(29-2)20(13-16)30-3/h4-11,13-15H,1,12H2,2-3H3/b21-14- |
InChI Key |
PAIMCOJSXKACJN-STZFKDTASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Fragments: The thiazolidinone and pyrazole fragments are then coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent-free or solvent-assisted reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections, inflammation, and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity and disrupt metabolic pathways.
Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induction of Apoptosis: It may induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with analogs differing in substituents at key positions:
*Molecular weights estimated based on substituent contributions.
Key Observations :
- Allyl vs. Phenylethyl/Dodecyl : The allyl group (R<sup>3</sup>) in the target compound likely reduces steric hindrance compared to phenylethyl or dodecyl chains, improving binding to shallow enzymatic pockets .
- Chloro-methoxy substitutions (as in ) may introduce steric and electronic effects that alter bioactivity.
- 2-Thioxo vs. 2-(Methylthio) : The 2-thioxo group in the target compound increases resonance stabilization compared to 2-(methylthio) derivatives, which could enhance stability under physiological conditions .
Bioactivity and Functional Implications
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., chloro, thiomethyl) exhibit enhanced activity against Gram-positive bacteria .
- Cytotoxicity : The dodecyl-substituted analog in may disrupt cell membranes due to its long hydrophobic chain, a mechanism less relevant for the allyl-substituted target compound .
- Kinase Inhibition : The 3,4-dimethoxyphenyl group in the target compound resembles motifs in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible anticancer applications .
Biological Activity
(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 476.5 g/mol. The structural features include a thiazolidinone core linked to a pyrazole moiety, which is known for contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4S |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | (5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of pyrazole and thiazolone intermediates. Key reagents such as hydrazine and thioamides are utilized under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Research has indicated that (5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that this compound effectively inhibited growth at specific concentrations.
Case Study: Antimicrobial Efficacy
In a comparative study against standard antibiotics:
- The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- It was less effective against Escherichia coli, with an MIC of 64 µg/mL.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.
Case Study: Anticancer Mechanism
A detailed investigation into its effects on human breast cancer cells revealed:
- A reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Flow cytometry analysis indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis.
The biological activity of (5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
